(2-Chloro-4-nitrophenoxy)acetyl chloride (2-Chloro-4-nitrophenoxy)acetyl chloride
Brand Name: Vulcanchem
CAS No.: 110630-89-2; 25625-57-4
VCID: VC5143972
InChI: InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl
Molecular Formula: C8H5Cl2NO4
Molecular Weight: 250.03

(2-Chloro-4-nitrophenoxy)acetyl chloride

CAS No.: 110630-89-2; 25625-57-4

Cat. No.: VC5143972

Molecular Formula: C8H5Cl2NO4

Molecular Weight: 250.03

* For research use only. Not for human or veterinary use.

(2-Chloro-4-nitrophenoxy)acetyl chloride - 110630-89-2; 25625-57-4

Specification

CAS No. 110630-89-2; 25625-57-4
Molecular Formula C8H5Cl2NO4
Molecular Weight 250.03
IUPAC Name 2-(2-chloro-4-nitrophenoxy)acetyl chloride
Standard InChI InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2
Standard InChI Key UAVMMMWWTVRNGT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 2-(2-chloro-4-nitrophenoxy)acetyl chloride, reflecting its substitution pattern on the benzene ring and the acetyl chloride functional group. Common synonyms include MFCD12197811 and (2-chloro-4-nitrophenoxy)acetyl chloride . The SMILES notation \text{C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl provides a concise representation of its structure, highlighting the nitro (NO2\text{NO}_2) and chloro (Cl\text{Cl}) substituents at the 2- and 4-positions of the phenoxy ring, respectively, and the acetyl chloride (OCC(=O)Cl\text{OCC(=O)Cl}) moiety .

Molecular Descriptors

Key molecular descriptors include:

  • Exact Mass: 248.946 g/mol (calculated for C8H5Cl2NO4\text{C}_8\text{H}_5\text{Cl}_2\text{NO}_4) .

  • InChIKey: UAVMMMWWTVRNGT-UHFFFAOYSA-N .

  • LogP: Estimated at 2.26, indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 72.1 Ų, suggesting significant polarity due to the nitro and carbonyl groups .

Physical and Chemical Properties

Solubility and Reactivity

As an acyl chloride, the compound is highly reactive toward nucleophiles such as water, alcohols, and amines, undergoing hydrolysis, esterification, or amidation. It is typically soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but insoluble in water due to rapid hydrolysis .

Synthesis and Derivative Formation

Synthetic Routes

The compound is synthesized via chlorination of the corresponding carboxylic acid. For example, 2-(2-chloro-4-nitrophenoxy)acetic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under anhydrous conditions :

2-(2-chloro-4-nitrophenoxy)acetic acid+SOCl2(2-chloro-4-nitrophenoxy)acetyl chloride+SO2+HCl\text{2-(2-chloro-4-nitrophenoxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{(2-chloro-4-nitrophenoxy)acetyl chloride} + \text{SO}_2 + \text{HCl}

This method, adapted from procedures by Ogita et al. (2003), yields high purity (>95%) when conducted under inert atmospheres .

Downstream Applications

The acyl chloride group enables diverse derivatization:

  • Amide Formation: Reaction with primary or secondary amines produces substituted amides, utilized in drug discovery .

  • Esterification: Alcohols yield esters, serving as prodrugs or fluorescent probes .

  • Polymer Modification: Incorporation into polymer backbones enhances material properties .

Pharmaceutical and Industrial Applications

Drug Intermediate

(2-Chloro-4-nitrophenoxy)acetyl chloride is employed in synthesizing antiviral and antibacterial agents. For instance, its amide derivatives exhibit inhibitory activity against bacterial efflux pumps, enhancing antibiotic efficacy .

Agrochemical Research

The nitroaromatic moiety contributes to herbicidal activity in analogs, as demonstrated in studies by Chaurasia and Srivastava (1992) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator